molecular formula C14H13Cl2NO4S B305697 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B305697
M. Wt: 362.2 g/mol
InChI Key: KKTJRHBFCPZZHR-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, also known as DCP-LA, is a synthetic compound derived from the thiazolidinedione family. DCP-LA has been found to exhibit neuroprotective properties and has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione involves its ability to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and cytoprotective genes. 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione also inhibits the activation of NF-κB, a pro-inflammatory transcription factor, and reduces the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and physiological effects:
5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis, improving mitochondrial function, enhancing synaptic plasticity, and increasing neurotrophic factor expression. 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has also been found to improve cognitive function, memory, and learning in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in lab experiments include its well-established neuroprotective properties, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione include its relatively low water solubility and its potential to interact with other compounds or drugs.

Future Directions

Future research on 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications in other neurological disorders such as multiple sclerosis, traumatic brain injury, and spinal cord injury. Studies could also investigate the optimal dosing and administration routes of 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, as well as its potential interactions with other drugs. Additionally, research could explore the development of novel analogs of 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione with improved pharmacological properties.
In conclusion, 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is a synthetic compound with promising neuroprotective properties that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of the Nrf2-ARE pathway and inhibition of NF-κB, leading to reduced oxidative stress, inflammation, and apoptosis. Despite its limitations, 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione remains a valuable tool for studying the pathophysiology and potential treatments of neurological disorders.

Synthesis Methods

5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process involving the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with 3-methoxypropylamine followed by cyclization with thiosemicarbazide and oxidation with potassium permanganate. The purity and yield of the compound can be optimized through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its neuroprotective effects in various in vitro and in vivo models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Studies have shown that 5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione can protect neurons from oxidative stress, inflammation, and apoptosis, thereby improving cognitive function and reducing neuronal damage.

properties

Product Name

5-(3,5-Dichloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H13Cl2NO4S

Molecular Weight

362.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H13Cl2NO4S/c1-21-4-2-3-17-13(19)11(22-14(17)20)7-8-5-9(15)12(18)10(16)6-8/h5-7,18H,2-4H2,1H3/b11-7+

InChI Key

KKTJRHBFCPZZHR-YRNVUSSQSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)O)Cl)/SC1=O

SMILES

COCCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=O

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=O

Origin of Product

United States

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